molecular formula C16H21ClN2O2 B6451031 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one CAS No. 2640963-41-1

1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one

Cat. No.: B6451031
CAS No.: 2640963-41-1
M. Wt: 308.80 g/mol
InChI Key: FEFULGJIRGCROD-UHFFFAOYSA-N
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Description

The compound 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one features a piperidine core substituted at the 4-position with a (3-chloropyridin-4-yl)oxymethyl group. A cyclopropylethanone moiety is attached to the piperidine nitrogen via a ketone linker. The chlorine atom enhances lipophilicity and may influence target binding, while the cyclopropane group could improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-10-18-6-3-15(14)21-11-13-4-7-19(8-5-13)16(20)9-12-1-2-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFULGJIRGCROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the oxy-methyl group.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Cyclopropyl Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a lead structure for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyridine components.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activities.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • Target Compound : Piperidine core with a single nitrogen atom.
  • MK45 (): Piperazine core (two nitrogen atoms), linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a thiophen-2-yl butanone.
  • Compound : Piperidine core with a pyrazolo[3,4-d]pyrimidin-4-yloxy substituent and methanesulfonylphenyl group. The pyrazolo-pyrimidine system introduces a fused heterocyclic structure, which may enhance target selectivity .
Aromatic Substituents
Compound Aromatic Group Key Features
Target Compound 3-Chloropyridin-4-yloxy Chlorine enhances lipophilicity and electron-withdrawing effects.
MK45 () 3-Chloro-5-(trifluoromethyl) Trifluoromethyl increases metabolic stability and electronegativity.
Compound Phenyl-3,6-dihydropyridinyl Partially saturated pyridine reduces aromaticity, potentially improving solubility .
Functional Group Comparisons
  • Cyclopropylethanone (Target): Introduces steric hindrance and rigidity, possibly reducing off-target interactions.
  • Tetrahydro-2H-pyran-4-amine () : A cyclic ether-amine hybrid, offering hydrogen-bonding capacity and moderate polarity .
  • Thiophen-2-yl butanone (): A sulfur-containing aromatic group, which may influence redox properties and bioavailability .
Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) Predicted logP*
Target Compound ~350 2.8–3.2
MK45 () ~400 3.5–4.0
Compound ~500 2.0–2.5

*logP estimates based on substituent contributions. The target compound’s lower molecular weight and moderate logP suggest favorable blood-brain barrier penetration compared to bulkier analogs .

Key Findings and Limitations

  • Limitations : Lack of direct biological data necessitates further in vitro testing to validate hypotheses.
  • Contradictions : highlights trifluoromethyl groups improving stability, but chlorine in the target compound may prioritize binding affinity over metabolic resistance .

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